molecular formula C9H6BrNO B1339912 5-Bromoquinolin-2(1H)-one CAS No. 99465-09-5

5-Bromoquinolin-2(1H)-one

Cat. No. B1339912
CAS RN: 99465-09-5
M. Wt: 224.05 g/mol
InChI Key: XLNXYWXWOLFEOD-UHFFFAOYSA-N
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Description

5-Bromoquinolin-2(1H)-one is a brominated quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom on the quinoline nucleus can significantly alter the chemical and physical properties of the molecule, as well as its biological activity.

Synthesis Analysis

The synthesis of bromoquinoline derivatives can be achieved through various methods. One approach involves the use of α-bromo ketones in a palladium-catalyzed C-H activation and intramolecular addition of N-C annulation to synthesize isoquinolin-1(2H)-ones, which are closely related to the quinolin-2(1H)-one structure . Another method described the one-pot three-component synthesis of 6-bromoquinolines, which could potentially be adapted for the synthesis of 5-bromoquinolin-2(1H)-one derivatives . Additionally, the synthesis of 6-bromo-5,8-dimethylisoquinoline has been reported, which could provide insights into the synthesis of related bromoquinoline compounds .

Molecular Structure Analysis

The molecular structure of bromoquinoline derivatives has been extensively studied using various spectroscopic and computational techniques. For instance, vibrational spectroscopic studies, along with ab initio and DFT calculations, have been used to investigate the structure of 7-bromo-5-chloro-8-hydroxyquinoline, which shares a similar brominated quinoline core . These studies provide valuable information on the geometry, vibrational frequencies, and electronic properties of the molecule.

Chemical Reactions Analysis

Bromoquinoline derivatives can participate in various chemical reactions due to the presence of reactive sites on the molecule. The bromine atom can act as a good leaving group in nucleophilic substitution reactions, allowing for further functionalization of the quinoline ring. Additionally, the carbonyl group in the 2(1H)-one position can be involved in condensation reactions, as seen in the synthesis of Schiff base ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoquinoline derivatives are influenced by the presence of substituents on the quinoline ring. For example, the introduction of bromine and other halogens can affect the molecule's vibrational frequencies, electronic properties, and stability . The Schiff base ligand derived from 5-bromoquinolin-2(1H)-one has been characterized by various techniques, including elemental analysis, conductance data, and magnetic susceptibility measurements, providing insights into its physical properties . The photolabile nature of brominated hydroxyquinoline compounds, which can be triggered by multiphoton excitation, also highlights the unique photochemical properties of these molecules10.

Relevant Case Studies

Several studies have explored the biological activities of bromoquinoline derivatives. The Schiff base ligand derived from 5-bromoquinolin-2(1H)-one and its metal complexes have been evaluated for their antibacterial and antifungal activities, as well as their ability to cleave DNA and exhibit antioxidant activity . Another study reported the antibacterial evaluation of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, which shares structural similarities with bromoquinoline derivatives . These case studies demonstrate the potential of bromoquinoline compounds in the development of new therapeutic agents.

Scientific Research Applications

Structural Analysis and Properties

  • Structural Studies : 5-Bromoquinolin-2(1H)-one derivatives have been explored for their structural properties using various techniques such as NMR, IR, mass spectrometry, and X-ray crystallography. These studies have revealed the existence of NH-4-oxo derivatives in both solution and solid states (Mphahlele et al., 2002).

Synthesis and Chemical Reactions

  • Synthesis of Derivatives : Research has shown methods for the synthesis of various 5-Bromoquinolin-2(1H)-one derivatives, such as 6-bromoquinoline derivatives, through processes like Friedländer condensation. These methods are pivotal for creating bidentate and tridentate ligands for further chemical applications (Hu, Zhang, & Thummel, 2003).
  • One-Pot Synthesis Techniques : There's also significant research on one-pot synthesis methods for creating 6-bromoquinolines, which streamline the production process of these compounds (Wu, Wang, Ma, & Yan, 2010).

Biological and Pharmaceutical Research

  • Antiangiogenic Effects : Some derivatives of 5-Bromoquinolin-2(1H)-one have been evaluated for antiangiogenic effects, showing potential in reducing endothelial cell numbers and inhibiting neovessel growth, which is significant for cancer research and therapy (Mabeta, Auer, & Mphahlele, 2009).
  • Antimicrobial Properties : New derivatives like 5-amino-7-bromoquinolin-8-ol sulfonate have been synthesized and shown to exhibit potent antibacterial and antifungal activities, indicating their potential use in antimicrobial treatments (Krishna, 2018).

Material Science and Other Applications

  • Fluorescent Brightening Agents : Certain 5-Bromoquinolin-2(1(1H)-one derivatives have been explored as fluorescent brightening agents, demonstrating the compound's utility in materials science and industrial applications (Rangnekar & Shenoy, 1987).

Safety And Hazards

The specific safety and hazard information for 5-Bromoquinolin-2(1H)-one is not provided in the available resources . It’s always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

5-bromo-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNXYWXWOLFEOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557559
Record name 5-Bromoquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromoquinolin-2(1H)-one

CAS RN

99465-09-5
Record name 5-Bromoquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,2-dihydroquinolin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

(2E)-N-(3-bromophenyl)-3-phenylacrylamide (Intermediate 18) (16 g, 53 mmol) and aluminium trichloride (31.8 g, 238 mmol) were heated in chlorobenzene (100 mL) at 90° C. bath temperature for one hour. The reaction mixture was cooled to room temperature and poured onto ice. It was stirred until the ice was completely melted, the mixture was filtered and washed with water and ethyl acetate to give the crude product as slightly brown solid in a mixture with the minor product 5-bromoquinolin-2(1H)-one (3:2), 8.8 g (70%). This mixture could not be separated. The mixture was heated in phosphoroxychloride (50 mL) at 65° C. for one hour. The reaction mixture was cooled to room temperature and poured onto ice. It was carefully neutralized at 0° C. with sodium carbonate, extracted into ethyl acetate (300 mL), washed with brine, dried over sodium sulfate and concentrated to give the crude mixture of 7-bromo-2-chloroquinoline and 5-bromo-2-chloroquinoline. The mixture was taken up in dichloromethane (100 mL), treated with silica gel (20 g), filtered and the filter cake was washed with dichloromethane. Filtrate and wash were combined and concentrated. The residue was crystallized from toluene/hexanes (70 mL, 1:1) to provide pure 7-bromo-2-chloroquinoline, 3.74 g as a colorless solid mp 113° C.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 5-bromoquinoline 1-oxide (2.7 g, 12.05 mmol) in DMF (8 mL) was added trifluoroacetic anhydride (8.51 mL, 60.3 mmol) in three portions at 0° C. The reaction was allowed to warm to room temperature where it stirred overnight. At the conclusion of this period, the reaction mixture was poured into a saturated aq. NaHCO3 (100 mL) solution, and extracted with DCM (2×50 mL). The combined organic layers were washed with brine, dried over anhydrous MgSO4, filtered, and concentrated to afford the title compound (2.76 g, 98% yield) as a light yellow solid. LCMS, [M+H]+=223.9. 1H NMR (400 MHz, DMSO-d6) δ 11.98 (s, 1H), 8.05 (d, J=9.8 Hz, 1H), 7.50 (dd, J=8.0 Hz, 1H), 7.44 (t, J=8.0 Hz, 1H), 7.36 (d, J=8.0 Hz, 1H), 6.63 (d, J=9.8 Hz, 1H).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
8.51 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
RSGR Seixas, VLM Silva, AMS Silva - Synthesis and Modification of …, 2016 - Springer
Metal-catalysed cross-coupling reactions have had a large impact on synthetic organic chemistry and have found many applications in target-oriented synthesis. Their widespread use …
Number of citations: 3 link.springer.com
B Männel, D Dengler, J Shonberg… - Journal of medicinal …, 2017 - ACS Publications
By means of a formal structural hybridization of the antipsychotic drug aripiprazole and the heterocyclic catecholamine surrogates present in the β 2 -adrenoceptor agonists procaterol …
Number of citations: 37 pubs.acs.org
D Weichert, M Stanek, H Hübner, P Gmeiner - Bioorganic & medicinal …, 2016 - Elsevier
Aiming to discover dual-acting β 2 adrenergic/dopamine D 2 receptor ligands, a structure-guided approach for the evolution of GPCR agonists that address multiple targets was …
Number of citations: 22 www.sciencedirect.com
MG Matera, P Rogliani, M Cazzola - Drugs of the Future, 2022 - access.portico.org
There is evidence that dual bronchodilation is consistently more effective than long-acting M3 muscarinic acetylcholine receptor (mAChR) antagonists (LAMAs) or long-acting β2-…
Number of citations: 1 access.portico.org
D Weichert, A Banerjee, C Hiller, RC Kling… - Journal of Medicinal …, 2015 - ACS Publications
The development of biased (functionally selective) ligands provides a formidable challenge in medicinal chemistry. In an effort to learn to design functionally selective molecular tools for …
Number of citations: 43 pubs.acs.org
MG Matera, P Rogliani, M Cazzola - Drugs of the Future, 2022 - access.portico.org
There is evidence that dual bronchodilation is consistently more effective than long-acting M3 muscarinic acetylcholine receptor (mAChR) antagonists (LAMAs) or long-acting β2-…
Number of citations: 1 access.portico.org

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